molecular formula C10H12N2O B1349348 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole CAS No. 68981-86-2

4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole

Cat. No. B1349348
Key on ui cas rn: 68981-86-2
M. Wt: 176.21 g/mol
InChI Key: XYABHURTMBEOGW-UHFFFAOYSA-N
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Patent
USRE036374

Procedure details

A solution of 69 g (0.500 mol) of methyl nicotinoate and 45 g (0.500 mol) of 2-amino-2,2,dimethyl-ethanol in 600 ml of toluene was refluxed with a water separator overnight. The solvent was removed in vacuo, 300 ml of water added, and the aqueous solution extracted with 3×300 ml of dichloromethane. Drying of the organic phase over magnesium sulphate and evaporation in vacuo gave a red oil which was filtered through silica gel (eluent: methanol/ether=1/19). Removal of solvents in vacuo gave a yellow oil, 86. Yield: 30.0 g (0.170 mol, 34%).
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH3:10])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.[NH2:11][C:12](C)([CH3:15])[CH2:13]O.O>C1(C)C=CC=CC=1>[CH3:13][C:12]1([CH3:15])[CH2:10][O:9][C:1]([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=2)=[N:11]1

Inputs

Step One
Name
Quantity
69 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)OC
Name
Quantity
45 g
Type
reactant
Smiles
NC(CO)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo, 300 ml of water
ADDITION
Type
ADDITION
Details
added
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution extracted with 3×300 ml of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying of the organic phase over magnesium sulphate and evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
gave a red oil which
FILTRATION
Type
FILTRATION
Details
was filtered through silica gel (eluent: methanol/ether=1/19)
CUSTOM
Type
CUSTOM
Details
Removal of solvents in vacuo
CUSTOM
Type
CUSTOM
Details
gave a yellow oil, 86

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC1(N=C(OC1)C=1C=NC=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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